BenchChemオンラインストアへようこそ!

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Lipophilicity Physicochemical Properties Drug Design

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane (CAS 1073234-27-1) is a spirocyclic heterocyclic building block featuring a rigid 1-oxa-6-azaspiro[3.3]heptane core substituted with a gem-dimethyl group at the 3-position. With a molecular weight of 127.18 g/mol and a computed XLogP3 of 0.3, this compound offers a compact, three-dimensional scaffold that expands the chemical space accessible for lead optimization.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 1073234-27-1
Cat. No. B1526675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane
CAS1073234-27-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1(COC12CNC2)C
InChIInChI=1S/C7H13NO/c1-6(2)5-9-7(6)3-8-4-7/h8H,3-5H2,1-2H3
InChIKeyGRFSDBYFYGZOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane (CAS 1073234-27-1): Procurement-Ready Spirocyclic Building Block for Medicinal Chemistry and Fragment-Based Discovery


3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane (CAS 1073234-27-1) is a spirocyclic heterocyclic building block featuring a rigid 1-oxa-6-azaspiro[3.3]heptane core substituted with a gem-dimethyl group at the 3-position [1]. With a molecular weight of 127.18 g/mol and a computed XLogP3 of 0.3, this compound offers a compact, three-dimensional scaffold that expands the chemical space accessible for lead optimization [1]. It belongs to the class of 'Compact Modules' specifically designed to provide functional group diversity and topological novelty for medicinal chemistry programs [2].

Why 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Cannot Be Substituted by Unsubstituted Azaspiro Analogs in Drug Design


The 3,3-dimethyl substitution on the 1-oxa-6-azaspiro[3.3]heptane scaffold introduces a quantifiable shift in lipophilicity and conformational constraint relative to its unsubstituted counterparts. While the parent 2-oxa-6-azaspiro[3.3]heptane has been validated as a bioisostere for morpholine in antibacterial programs [1], its physicochemical properties differ markedly from the 3,3-dimethyl derivative. Specifically, the gem-dimethyl group increases the scaffold's XLogP3 from approximately -0.55 (for the unsubstituted analog) to 0.3–0.7, altering its permeability and distribution profile [2]. This modification also locks the oxetane ring into a distinct conformational state that can influence target binding geometry. Consequently, substituting the dimethyl variant with a simpler azaspiro scaffold may lead to unpredictable changes in target engagement, pharmacokinetic behavior, and overall lead suitability.

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane: Quantitative Comparative Evidence for Procurement and Lead Optimization


Increased Lipophilicity (LogP) Relative to Unsubstituted 2-Oxa-6-azaspiro[3.3]heptane

The gem-dimethyl substitution on 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane elevates its computed lipophilicity compared to the unsubstituted 2-oxa-6-azaspiro[3.3]heptane scaffold. This shift is critical for optimizing membrane permeability and tissue distribution in lead candidates. Experimental XLogP3 data for the target compound is 0.3 [1], while alternative sources report a measured LogP of 0.71 [2]. In contrast, the unsubstituted analog 2-oxa-6-azaspiro[3.3]heptane exhibits LogP values ranging from -0.55 to -0.30, depending on the computational method [3]. This represents a difference of approximately 0.85 to 1.0 LogP units.

Lipophilicity Physicochemical Properties Drug Design

Weak LXRβ Agonist Activity Compared to Potent Reference Agonists

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane demonstrates measurable but weak agonist activity at the rat liver X receptor beta (LXRβ) in a cell-based transactivation assay. The EC50 was determined to be 1.02 μM (1.02E+3 nM) in HEK293FT cells expressing rat LXRβ, measured after 14–18 hours via dual-luciferase reporter gene assay [1]. This contrasts sharply with potent LXRβ agonists such as GSK3987 (EC50 = 40 nM) [2], T0901317 (EC50 = 50 nM) [3], and GW3965 (EC50 = 30 nM) [4], which are 20- to 34-fold more potent.

LXRβ Nuclear Receptor Transcriptional Activation

Conformational Rigidity and sp³-Rich Scaffold Enables Enhanced Selectivity in Lead Optimization

The 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane core possesses zero rotatable bonds and a topological polar surface area (TPSA) of 21.3 Ų [1], indicative of a highly rigid, sp³-rich scaffold. This rigidity constrains the molecule to a discrete set of low-energy conformations, reducing the entropic penalty upon target binding and enhancing selectivity [2]. In contrast, flexible acyclic linkers or saturated heterocycles like piperidine exhibit multiple rotatable bonds and a broader conformational ensemble, which can lead to off-target interactions and higher metabolic clearance. The spirocyclic framework has been validated as a 'Compact Module' that improves the discrimination of biological targets [2].

Spirocyclic Scaffold Conformational Constraint Medicinal Chemistry

High Purity (97%+) Enables Direct Use in Fragment-Based Screening and Parallel Synthesis

Commercially available 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane is supplied with a minimum purity of 97% (HPLC) [1], meeting the stringent quality requirements for fragment-based lead discovery and high-throughput parallel synthesis. Many research-grade building blocks are offered at lower purity (e.g., 95%), which can introduce impurities that confound biological assay results or require additional purification steps. The 97% purity specification ensures batch-to-batch consistency and reduces the risk of false-positive hits in screening campaigns.

Chemical Purity Procurement Specification Fragment-Based Drug Discovery

Classification as a 'Compact Module' Spirocyclic Building Block for Medicinal Chemistry

The 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane scaffold is explicitly categorized as a 'Compact Module'—a class of spiroheteroalicyclic ring systems engineered to expand the accessible chemical space in drug discovery [1]. These modules provide functional group diversity and unique molecular topologies that enable the generation of leads with improved selectivity and safety profiles. Unlike traditional linear or monocyclic building blocks, spirocyclic modules introduce three-dimensionality and conformational restriction that can enhance target discrimination [1]. The compound is offered as part of a curated collection of spirocyclic building blocks by major chemical suppliers, underscoring its validated utility in medicinal chemistry [2].

Spirocyclic Building Blocks Fragment-Based Drug Design Lead Optimization

Optimal Research and Industrial Use Cases for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane Based on Quantitative Evidence


Lead Optimization Requiring Fine-Tuned Lipophilicity

When a lead series suffers from suboptimal membrane permeability or excessive hydrophilicity, 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane can serve as a modular replacement for unsubstituted azaspiro or morpholine moieties. The ~0.85–1.0 LogP unit increase [1] can improve passive diffusion and CNS penetration without drastically altering molecular weight or hydrogen-bonding capacity. This is particularly relevant for programs targeting intracellular or CNS-resident proteins.

Fragment-Based Screening and Parallel Library Synthesis

The high purity (≥97%) and spirocyclic topology of this compound make it an ideal starting point for fragment-based drug discovery [2]. It can be directly incorporated into parallel synthesis workflows to generate diverse arrays of spirocyclic analogs. The zero rotatable bonds and rigid framework ensure that any observed SAR trends are driven by specific binding interactions rather than conformational sampling [3].

Development of Weak Partial Agonists for Nuclear Receptors

For programs targeting LXRβ or related nuclear receptors, where full agonism can lead to adverse metabolic effects, 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane provides a weak partial agonist profile (EC50 = 1.02 μM) [4]. This moderate activity may allow for the development of modulators that achieve therapeutic benefit while minimizing lipogenic side effects associated with potent LXR agonists [5].

Construction of Conformationally Constrained Pharmacophores

The spirocyclic core locks the molecule into a well-defined geometry, which can be exploited to design selective inhibitors or probes. By incorporating 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane into a pharmacophore, medicinal chemists can reduce off-target binding and improve target engagement [3]. This is especially valuable for challenging targets with shallow or conformationally sensitive binding pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.